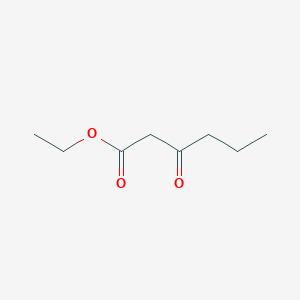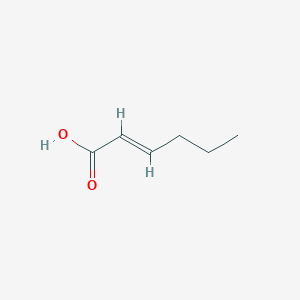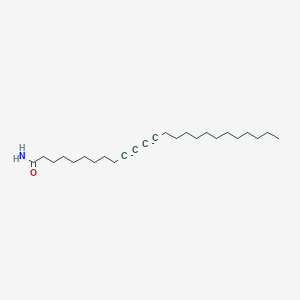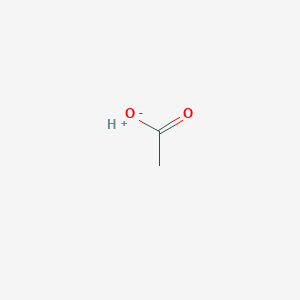
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Vue d'ensemble
Description
“(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester” is a complex organic compound. It is an ester derivative of 4-Hydroxyphenylglycine , a non-proteogenic amino acid found in vancomycin and related glycopeptides . The compound also seems to have similarities with Phenethyl acetate , an ester resulting from the condensation of acetic acid and phenethyl alcohol .
Applications De Recherche Scientifique
Biomedical Applications
This compound could potentially be used in biomedical applications. Bioactive compounds have been found to have significant impacts on human life, especially with the rise of antibiotic-resistant bacteria and virus strains . The compound’s potential biomedical applications could include antimicrobial, antiviral, antioxidant, and anticancer activities .
Antioxidant Applications
The compound could serve as an antioxidant. Antioxidant-active substances protect cells from damage caused by reactive oxygen species (ROS) and oxygen-derived free radicals, which contribute to a wide range of adverse effects such as DNA damage, carcinogenesis, and cellular degeneration .
Pharmaceutical Applications
Esters and their derivatives are widely distributed in natural products and pharmaceuticals . This compound, being an ester derivative, could potentially be used in the synthesis of various pharmaceuticals.
Fine Chemicals
Esters are also found in fine chemicals . Therefore, this compound could potentially be used in the production of fine chemicals.
Photocatalytic Synthesis
The compound could potentially be used in photocatalytic synthesis. Photocatalytic strategies have been used for the formation of ester derivatives .
Optical Sensor Applications
The compound could potentially be used in the development of optical sensors. For example, a highly specific and sensitive mercury ion (Hg 2+) optical sensor (optode) was prepared using a similar compound .
Propriétés
IUPAC Name |
ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431204 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester | |
CAS RN |
222555-06-8 | |
| Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 222555-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of producing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in the S enantiomer?
A1: The research focuses on the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1), highlighting its importance as a key building block for synthesizing specific PPARα and -γ agonists. One notable example is Ragaglitazar [NNC 61-0029 ((−)DRF2725)], a drug with potential applications for treating metabolic disorders. The research highlights the development of an enantioselective enzymatic hydrolysis process to produce S-1 with high enantiomeric purity, a crucial aspect for pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. []
Q2: What were the key achievements in developing the biocatalytic process for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid production?
A2: The research outlines a successful multidisciplinary approach combining biotechnology and chemistry to develop a large-scale production method for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethyl ester (rac-2). Key achievements include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

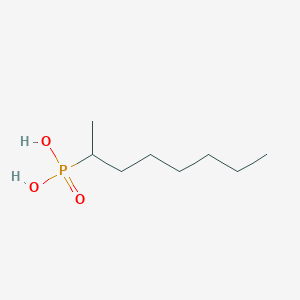


![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)

